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molecular formula C15H24O B021176 2-Nonylphenol CAS No. 84852-15-3

2-Nonylphenol

Cat. No. B021176
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Patent
US06995108B1

Procedure details

The alkylation reaction, example 11 from DE-A-1 271 682 was reworked analogously. In a 1 liter three-neck flask equipped with a thermometer, a magnetic stirring mechanism and a reflux condenser, 252.5 g (2.0 mole) nonene, 235.3 g (2.5 mole) phenol and 5.0 g catalyst from Example 2 and Example 3 were heated to 90° C. After 3 hours reaction time, the catalyst was filtered off. The filtrate was fractionated using a 10 cm Vigreaux column. In the boiling range from 159° C. to 181° C. the alkylation product nonyl phenol was obtained.
Quantity
252.5 g
Type
reactant
Reaction Step One
Quantity
235.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Fe]>[CH2:1]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[OH:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
252.5 g
Type
reactant
Smiles
C=CCCCCCCC
Name
Quantity
235.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The alkylation reaction, example 11 from DE-A-1 271 682
CUSTOM
Type
CUSTOM
Details
In a 1 liter three-neck flask equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
After 3 hours reaction time
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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